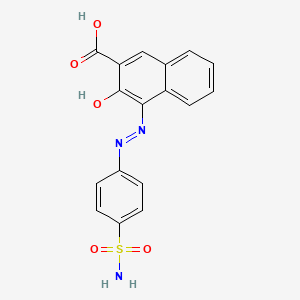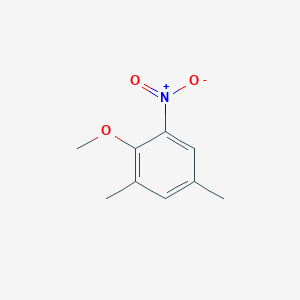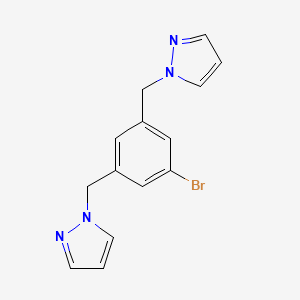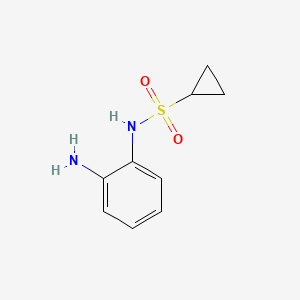
1,2,3,4-Tetrahydro-4-methyl-6-quinoxalinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-4-methyl-6-quinoxalinecarbonitrile: is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-4-methyl-6-quinoxalinecarbonitrile can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by cyclization and nitrile formation . The reaction typically requires acidic or basic conditions and may involve catalysts to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydro-4-methyl-6-quinoxalinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-4-methyl-6-quinoxalinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of quinoxaline derivatives with biological targets.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-4-methyl-6-quinoxalinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, quinoxaline derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
- 6-Quinoxalinecarbonitrile,1,2,3,4-tetrahydro-7-methyl-3-oxo- (9CI)
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 6-Quinoxalinecarbonitrile,1,2,3,4-tetrahydro-7-nitro-2,3-dioxo-
Comparison: 1,2,3,4-Tetrahydro-4-methyl-6-quinoxalinecarbonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-methyl-2,3-dihydro-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-13-5-4-12-9-3-2-8(7-11)6-10(9)13/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
BLGINMUAMFTSIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNC2=C1C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)


![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
